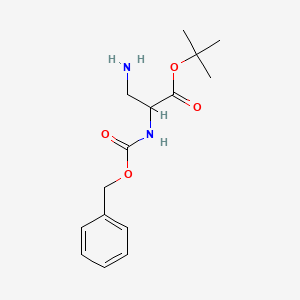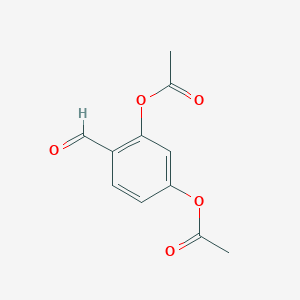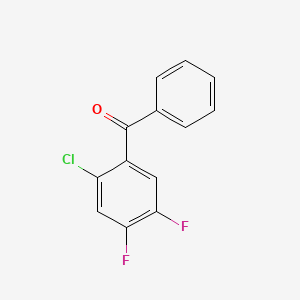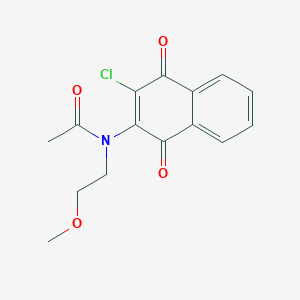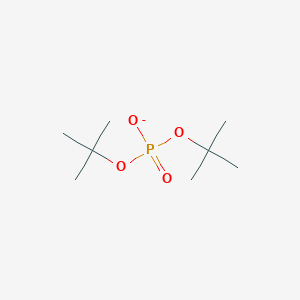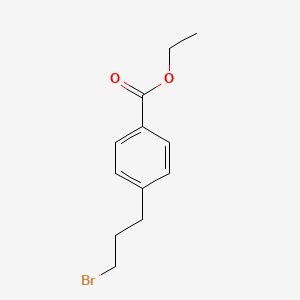
Ethyl 4-(3-bromopropyl)benzoate
Übersicht
Beschreibung
Ethyl 4-bromobenzoate is an ester with electron-withdrawing substituent . It undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . The reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst has been reported .
Synthesis Analysis
In the synthesis of benzoate compounds, tetracaine and pramocaine were used as the lead compounds . The target molecule was designed using the combination principle and was modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized . The synthesis process involved a route with high total yields, mild conditions, and simple operation . Three steps were used in the synthesis of the new target compounds, namely, alkylation, esterification, and alkylation .Molecular Structure Analysis
The molecular formula of Ethyl 4-bromobenzoate is BrC6H4CO2C2H5 . It has a molecular weight of 229.07 .Chemical Reactions Analysis
Ethyl 4-bromobenzoate undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . The reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst has been reported .Physical And Chemical Properties Analysis
Ethyl 4-bromobenzoate is a liquid with a refractive index of n20/D 1.544 (lit.) . It has a boiling point of 131 °C/14 mmHg (lit.) and a density of 1.403 g/mL at 25 °C (lit.) .Wirkmechanismus
The mechanism of action for electrophilic substitution reactions involves two steps . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Ethyl 4-bromobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
Eigenschaften
CAS-Nummer |
56703-31-2 |
|---|---|
Produktname |
Ethyl 4-(3-bromopropyl)benzoate |
Molekularformel |
C12H15BrO2 |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
ethyl 4-(3-bromopropyl)benzoate |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3 |
InChI-Schlüssel |
HJOKHYAUMWNBJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B8790938.png)


![Methyl 2-[(alpha-methyl-3-trifluoromethylbenzylidene)aminooxymethyl]-alpha-methoxyiminophenylacetate](/img/structure/B8790963.png)
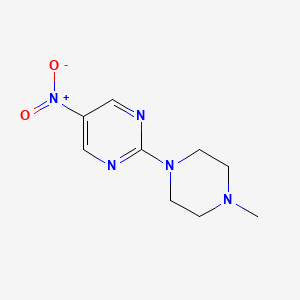
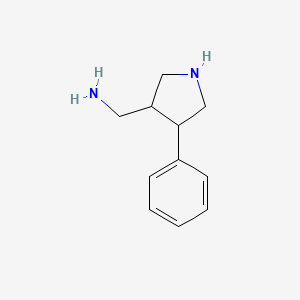
![9-Aminospiro[4.5]dec-8-EN-7-one](/img/structure/B8790981.png)
![1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol](/img/structure/B8790995.png)
